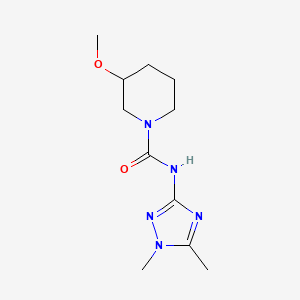![molecular formula C19H21FN2O4 B4288435 N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4288435.png)
N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide
Übersicht
Beschreibung
N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is important for the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide binds to the active site of BTK and inhibits its enzymatic activity. This prevents the downstream activation of the B-cell receptor signaling pathway, which is important for B-cell survival and proliferation. In addition, inhibition of BTK signaling can also affect other immune cells, such as T-cells and myeloid cells, leading to reduced inflammation and autoimmunity.
Biochemical and Physiological Effects:
In preclinical studies, N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit B-cell proliferation, and reduce the activation of immune cells. N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide has also been shown to reduce inflammation and autoimmunity in preclinical models of autoimmune diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide in lab experiments include its high potency and selectivity for BTK, as well as its ability to inhibit BTK signaling in multiple immune cell types. However, the limitations of using N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide include its proprietary synthesis method and the need for further studies to determine its safety and efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide, including:
1. Further preclinical studies to investigate the efficacy of N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide in combination with other therapies for B-cell malignancies.
2. Clinical trials to evaluate the safety and efficacy of N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders.
3. Development of N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide analogs with improved pharmacokinetic properties and selectivity for BTK.
4. Investigation of the role of BTK signaling in other diseases, such as viral infections and neurodegenerative disorders.
5. Exploration of the potential use of N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide as a tool compound for studying the role of BTK in immune cell signaling and function.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.
In addition to its anti-tumor effects, N-{3-[(2,3-dimethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide has also been investigated for its potential use in autoimmune diseases and inflammatory disorders. BTK is involved in the activation of immune cells, including B-cells, T-cells, and myeloid cells, and inhibition of BTK signaling has been shown to reduce inflammation and autoimmunity in preclinical models.
Eigenschaften
IUPAC Name |
N-[3-[(2,3-dimethoxyphenyl)methylamino]-3-oxopropyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c1-25-16-9-5-6-13(18(16)26-2)12-22-17(23)10-11-21-19(24)14-7-3-4-8-15(14)20/h3-9H,10-12H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDJGPJLOQMACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CCNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[2-oxo-2-(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)ethoxy]phenyl}propanamide](/img/structure/B4288375.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4288378.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-benzyl-N-[(3-methylpyridin-2-yl)methyl]methanamine](/img/structure/B4288388.png)

![7-(3-methylbenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4288394.png)

![N,N-dimethyl-N'-[(3-methyl-2-thienyl)methyl]-N'-[3-(1H-pyrazol-1-yl)benzyl]ethane-1,2-diamine](/img/structure/B4288410.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B4288422.png)
![4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine](/img/structure/B4288430.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide](/img/structure/B4288443.png)
![N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4288451.png)
![5-[1-(2-furylmethyl)-2-pyrrolidinyl]-N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-thiophenecarboxamide](/img/structure/B4288453.png)
![1-(4-{[(2,3-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B4288460.png)